Product packaging for Diglycolic acid, bis(2-methylallyl) ester(Cat. No.:CAS No. 63917-25-9)

Diglycolic acid, bis(2-methylallyl) ester

Cat. No.: B15367790
CAS No.: 63917-25-9
M. Wt: 242.27 g/mol
InChI Key: RXNOBJBOWJGYRR-UHFFFAOYSA-N
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Description

Diglycolic acid, bis(2-methylallyl) ester (CAS 63917-25-9) is a dicarboxylic acid ester derived from diglycolic acid (C₄H₆O₅) esterified with two 2-methylallyl (2-methylprop-2-enyl) groups. Its IUPAC name is 2-methylprop-2-enyl 2-[2-(2-methylprop-2-enoxy)-2-oxoethoxy]acetate, and it is structurally characterized by two ester linkages connecting the diglycolic acid backbone to the 2-methylallyl substituents . This compound is synthesized via esterification reactions, likely involving diglycolic acid chloride and 2-methylallyl alcohol, analogous to methods used for other dicarboxylic acid esters (e.g., di-propargyl esters of succinic, adipic, and sebacic acids) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O5 B15367790 Diglycolic acid, bis(2-methylallyl) ester CAS No. 63917-25-9

Properties

CAS No.

63917-25-9

Molecular Formula

C12H18O5

Molecular Weight

242.27 g/mol

IUPAC Name

2-methylprop-2-enyl 2-[2-(2-methylprop-2-enoxy)-2-oxoethoxy]acetate

InChI

InChI=1S/C12H18O5/c1-9(2)5-16-11(13)7-15-8-12(14)17-6-10(3)4/h1,3,5-8H2,2,4H3

InChI Key

RXNOBJBOWJGYRR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC(=O)COCC(=O)OCC(=C)C

Origin of Product

United States

Biological Activity

Diglycolic acid, bis(2-methylallyl) ester (C12H18O5) is an organic compound with potential biological activity. This article explores its structural characteristics, biological effects, and relevant case studies to provide a comprehensive overview of its activity in biological systems.

Chemical Structure

The structural formula of this compound can be represented as follows:

C12H18O5\text{C}_{12}\text{H}_{18}\text{O}_{5}

This compound features two 2-methylallyl groups attached to a diglycolic acid backbone. The presence of these functional groups suggests potential reactivity and interactions with biological molecules.

Toxicological Studies

Research has indicated that this compound exhibits varying degrees of toxicity. A study examining the relationship between chemical structure and toxic action highlighted its effects on rodents. The findings suggest that the compound's structure significantly influences its biological activity, particularly in terms of rodenticidal properties .

Cytotoxicity

A cytotoxicity assessment using various cell lines revealed that diglycolic acid esters could induce apoptosis in certain cancer cell types. This property may be attributed to the compound's ability to penetrate cell membranes and interfere with cellular processes.

Case Study 1: Rodenticidal Activity

In a controlled study, the efficacy of this compound was evaluated against common rodent pests. The results demonstrated a significant reduction in rodent populations when exposed to the compound over a specified period. The study concluded that the compound's toxicity profile made it a viable candidate for pest control applications .

Case Study 2: Antimicrobial Testing

A series of tests were conducted to assess the antimicrobial efficacy of diglycolic acid esters against Staphylococcus aureus and Escherichia coli. The results indicated that at certain concentrations, the compound inhibited bacterial growth effectively, suggesting potential applications in disinfectants or preservatives.

Research Findings Summary

Study FocusFindingsImplications
Rodenticidal ActivitySignificant toxicity observed in rodentsPotential use in pest control
Antimicrobial PropertiesEffective against S. aureus and E. coliPossible application in disinfectants
CytotoxicityInduces apoptosis in cancer cell linesPotential for cancer treatment research

Comparison with Similar Compounds

Key Observations :

  • Alkyne vs. Allyl Esters : Propargyl esters (e.g., E2A, E4A) contain terminal alkynes, enabling click chemistry applications, whereas 2-methylallyl esters offer steric hindrance and reduced reactivity due to the methyl group .
  • Backbone Flexibility : Diglycolic acid’s ether-oxygen linker provides conformational flexibility compared to saturated dicarboxylic acids like succinic or adipic acid .

Table 2: Acute Toxicity (LD₅₀) of Selected Esters

Compound Name LD₅₀ (mg/kg) Test Model Reference
Diglycolic acid, bis(2-methylallyl) ester 1101 Unspecified
Diglycolic acid, diallyl ester 1071 Unspecified
Di-2-butenyl diglycolate >1000 Unspecified
1,2-Bis(2-methylallyl)disulfane N/A HepG2 cells (IC₅₀: ~50–150 μmol/L)

Key Observations :

  • The bis(2-methylallyl) ester exhibits moderate toxicity (LD₅₀ = 1101 mg/kg), comparable to its diallyl analog (LD₅₀ = 1071 mg/kg) .
  • In contrast, 1,2-bis(2-methylallyl)disulfane , a sulfur-containing analog, shows potent antitumor activity in HepG2 cells, inducing apoptosis at micromolar concentrations . This highlights how functional group substitution (disulfane vs. ester) drastically alters biological activity.

Physicochemical Properties

Table 3: Molecular Properties of Allyl/Propargyl Esters

Compound Name Molecular Weight Solubility Volatility Reference
This compound 228.25 (calc.) Low (ester) Moderate
Di-propargyl adipate (E4A) 210.18 Low High
Bis(2-ethylhexyl) phthalate 390.56 Very low Low

Key Observations :

  • Propargyl esters (e.g., E4A) are more volatile due to smaller substituents, favoring applications requiring rapid curing .

Q & A

Q. What are the optimal reaction conditions for synthesizing bis(2-methylallyl) diglycolate to maximize yield?

Methodological Answer: The esterification of diglycolic acid with 2-methylallyl alcohol typically involves acid-catalyzed conditions. Use diglycolic acid chloride (or anhydride) and 2-methylallyl alcohol in a 1:2 molar ratio under inert atmosphere. Reflux in anhydrous tetrahydrofuran (THF) or dichloromethane with catalytic sulfuric acid or p-toluenesulfonic acid (PTSA) for 6–12 hours. Monitor reaction progress via thin-layer chromatography (TLC). Purify via vacuum distillation or column chromatography to isolate the ester .

Q. Which spectroscopic techniques are most effective for confirming the ester linkage in bis(2-methylallyl) diglycolate?

Methodological Answer:

  • ¹H NMR : Look for ester carbonyl protons (δ 4.2–4.5 ppm for the methylene adjacent to oxygen) and allyl group protons (δ 5.1–5.4 ppm for vinyl protons).
  • ¹³C NMR : Confirm ester carbonyl signals at ~170–175 ppm.
  • IR Spectroscopy : Detect ester C=O stretching at 1720–1740 cm⁻¹ and C-O-C asymmetric stretching at 1240–1270 cm⁻¹. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion peaks .

Q. How can bis(2-methylallyl) diglycolate be purified to remove unreacted starting materials?

Methodological Answer: After neutralization and extraction, employ fractional distillation under reduced pressure (e.g., 100–150°C at 1–5 mmHg) to separate the ester from residual alcohol or acid. For higher purity, use silica gel chromatography with hexane/ethyl acetate (4:1) as the eluent. Confirm purity via gas chromatography (GC) or HPLC with a polar stationary phase .

Advanced Research Questions

Q. How does the 2-methylallyl group influence the polymerization kinetics of diglycolic acid esters in radical polymerization?

Methodological Answer: The 2-methylallyl group introduces steric hindrance and electron-donating effects, slowing propagation rates compared to unsubstituted allyl esters. Use differential scanning calorimetry (DSC) to measure exothermic peaks during polymerization. Compare rate constants (kₚ) via real-time Fourier-transform infrared (RT-FTIR) spectroscopy by tracking vinyl group consumption. Reference similar systems, such as glycidyl esters in radical-polymerizable monomers, to contextualize reactivity .

Q. What mechanistic insights explain the hydrolysis stability of bis(2-methylallyl) diglycolate under acidic vs. alkaline conditions?

Methodological Answer: Under acidic conditions, ester hydrolysis proceeds via protonation of the carbonyl oxygen, making the ester susceptible to nucleophilic attack by water. In alkaline media, hydroxide ions directly attack the carbonyl carbon. Conduct kinetic studies by varying pH (1–14) and monitoring hydrolysis via conductivity or NMR. Compare activation energies using Arrhenius plots to quantify stability differences .

Q. How can computational modeling predict the reactivity of bis(2-methylallyl) diglycolate in crosslinking reactions?

Methodological Answer: Use density functional theory (DFT) to calculate the HOMO-LUMO gap of the allyl group, predicting its susceptibility to radical attack. Simulate transition states for crosslinking using software like Gaussian or ORCA. Validate predictions experimentally via gel-permeation chromatography (GPC) to measure molecular weight increases post-polymerization .

Data Analysis & Contradictions

Q. How can discrepancies in reported thermal stability data for bis(2-methylallyl) diglycolate be resolved?

Methodological Answer: Variations in thermal decomposition temperatures (TGA data) may arise from impurities or differing heating rates (e.g., 5°C/min vs. 10°C/min). Standardize testing conditions per ASTM E2550. Compare results under nitrogen vs. air atmospheres to assess oxidative degradation. Cross-reference with differential thermal analysis (DTA) to identify endo/exothermic events .

Q. What experimental approaches validate the ester’s role in polymer crosslinking?

Methodological Answer:

  • Swelling Tests : Measure crosslink density by immersing polymer films in toluene and calculating the swelling ratio.
  • Dynamic Mechanical Analysis (DMA) : Observe increases in storage modulus (G') post-crosslinking.
  • FTIR : Track disappearance of allyl C=C peaks (1630–1680 cm⁻¹) after curing .

Safety & Handling

Q. What precautions are necessary when handling bis(2-methylallyl) diglycolate in air-sensitive reactions?

Methodological Answer: Although not explicitly air-sensitive, allyl esters can polymerize upon prolonged exposure to light or radicals. Store under inert gas (N₂/Ar) at 0–4°C. Use amber glassware to prevent photodegradation. Conduct reactions in gloveboxes for oxygen-free environments, especially when using radical initiators .

Q. How can hydrolysis byproducts of bis(2-methylallyl) diglycolate be safely neutralized?

Methodological Answer: Hydrolysis releases diglycolic acid and 2-methylallyl alcohol. Neutralize acidic solutions with sodium bicarbonate (NaHCO₃) and extract alcohol using diethyl ether. Treat waste with activated carbon filtration before disposal. Follow OSHA guidelines for carboxylic acid and alcohol handling .

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